Synthesis and Purification of Olanzapine-d3: A Technical Guide for Research Applications
Synthesis and Purification of Olanzapine-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of Olanzapine-d3, a deuterated analog of the atypical antipsychotic drug Olanzapine. This stable isotope-labeled compound is an essential tool for researchers, particularly as an internal standard in quantitative bioanalytical assays, such as pharmacokinetic and metabolic studies. This document provides detailed experimental protocols, quantitative data, and visual workflows to support its application in a research setting.
Synthesis of Olanzapine-d3
The synthesis of Olanzapine-d3 is most commonly achieved through the N-methylation of its precursor, N-desmethylolanzapine, using a deuterated methylating agent. This method offers a direct and efficient route to introduce the deuterium label at a specific and stable position on the molecule.
Synthetic Pathway
The reaction proceeds via a nucleophilic substitution where the secondary amine of the piperazine ring on N-desmethylolanzapine attacks the deuterated methyl group of the methylating agent, typically deuterated methyl iodide (CD3I).
Experimental Protocol: Synthesis of Olanzapine-d3
This protocol is adapted from established methods for the synthesis of Olanzapine.[1]
Materials:
-
N-desmethylolanzapine
-
Deuterated methyl iodide (CD3I)
-
Potassium carbonate (K2CO3)
-
Methanol
-
Distilled water
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Ice bath
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Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve N-desmethylolanzapine (1 equivalent) in methanol.
-
Add potassium carbonate (3 equivalents) to the solution.
-
While stirring, add deuterated methyl iodide (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, add distilled water to the reaction mixture.
-
Cool the mixture in an ice bath to precipitate the crude Olanzapine-d3.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Olanzapine-d3, based on the synthesis of its non-deuterated analog.[2]
| Parameter | Value |
| Reactants | |
| N-desmethylolanzapine | 1 equivalent |
| Deuterated Methyl Iodide (CD3I) | 1 equivalent |
| Potassium Carbonate (K2CO3) | 3 equivalents |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 8 hours |
| Product | |
| Expected Yield | ~75% |
| Expected Purity (crude) | >95% (by HPLC) |
Purification of Olanzapine-d3
Purification of the crude Olanzapine-d3 is crucial to remove unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an effective method for obtaining high-purity Olanzapine-d3 for research use.
Purification Workflow
The purification process involves dissolving the crude product, separating it on a preparative HPLC column, collecting the fraction containing Olanzapine-d3, and then removing the solvent to obtain the pure compound.
Experimental Protocol: Preparative HPLC Purification
This protocol provides a general framework for the purification of Olanzapine-d3. Optimization of the mobile phase and gradient may be required.[3][4]
Materials and Equipment:
-
Crude Olanzapine-d3
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: 0.2 M ammonium acetate in water (pH adjusted to 4.5).
-
Mobile Phase B: Acetonitrile.
-
-
Dissolve the crude Olanzapine-d3 in a minimal amount of the initial mobile phase composition.
-
Set up the preparative HPLC system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the dissolved crude product onto the column.
-
Run a gradient elution to separate the components. A typical gradient might be from 20% to 80% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at 254 nm.
-
Collect the fraction corresponding to the Olanzapine-d3 peak.
-
Combine the collected fractions and remove the solvent using a rotary evaporator.
-
Dry the purified Olanzapine-d3 under high vacuum.
Purity and Characterization Data
The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR.
| Parameter | Specification |
| Purity (by analytical HPLC) | >99% |
| Mass Spectrometry | |
| Expected [M+H]+ | m/z 316.2 |
| Nuclear Magnetic Resonance (NMR) | |
| 1H NMR | Consistent with Olanzapine structure, with absence of N-methyl proton signal and presence of appropriate aromatic and aliphatic protons. |
| 2H NMR | Signal corresponding to the deuterated methyl group. |
Application in Research: Pharmacokinetic Studies
Olanzapine-d3 is widely used as an internal standard for the quantification of Olanzapine in biological matrices (e.g., plasma, serum) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
LC-MS/MS Analysis Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study using Olanzapine-d3 as an internal standard.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a general procedure for the analysis of Olanzapine in plasma samples.
Materials and Equipment:
-
Plasma samples
-
Olanzapine-d3 internal standard solution
-
Acetonitrile
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Olanzapine-d3 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Olanzapine from endogenous interferences.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the transitions specified in the table below.
-
-
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olanzapine | 313.1 | 256.1 |
| Olanzapine-d3 (Internal Standard) | 316.1 | 256.1 |
This comprehensive guide provides the necessary information for the synthesis, purification, and application of Olanzapine-d3 in a research context. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of drug development and analysis.
References
- 1. WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor - Google Patents [patents.google.com]
- 2. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]
- 3. akjournals.com [akjournals.com]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
